Azepindole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepindole can be synthesized through various methods. One common approach involves the reaction of indole with formaldehyde and amino hydrochloride, followed by the addition of sodium thiosulfate to yield indole-fused thiadiazepines . Another method involves the use of 7-azaindole as a starting material, which is then subjected to hydrogenation using raney nickel and ethyl alcohol .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Azepindole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using hydrogenation methods.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like raney nickel is commonly used.
Substitution: Reagents such as bromine and p-toluenesulfonic acid are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives, such as 5-bromo-7-azaindole.
Scientific Research Applications
Azepindole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its antidepressant and antihypertensive effects.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Azepindole exerts its effects through its interaction with various molecular targets and pathways. It is believed to act on the central nervous system, influencing neurotransmitter levels and receptor activity. The exact mechanism of action is still under investigation, but it is thought to involve modulation of serotonin and norepinephrine pathways .
Comparison with Similar Compounds
Indole: A basic structure similar to azepindole but lacks the diazepine ring.
Diazepine: Contains a seven-membered ring with two nitrogen atoms, similar to this compound.
Azaindole: A nitrogen-containing indole derivative with similar properties.
Uniqueness: this compound is unique due to its tricyclic structure, which combines the properties of both indole and diazepine. This unique structure contributes to its distinct pharmacological effects and potential therapeutic applications .
Biological Activity
Azepindole is a compound that has garnered interest in pharmacology due to its potential therapeutic effects, particularly in treating neurobehavioral disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
This compound belongs to a class of compounds known for their diverse biological activities. It is structurally related to isoindole derivatives, which have been shown to modulate neurotransmitter systems effectively. The unique ability of this compound to inhibit serotonin, dopamine, and norepinephrine transporters has made it a candidate for treating various neurobehavioral disorders.
This compound operates primarily through the modulation of monoamine neurotransmitters. Its mechanism involves:
- Inhibition of Transporters : this compound exhibits a balanced inhibitory effect on dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This balanced inhibition allows for effective treatment of conditions characterized by dysregulation in these neurotransmitter systems.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Therapeutic Applications
The following table summarizes the therapeutic applications and biological activities of this compound:
Therapeutic Area | Biological Activity | Mechanism |
---|---|---|
Neurobehavioral Disorders | Modulation of mood and behavior | Inhibition of DAT, SERT, NET |
Depression | Antidepressant effects | Balanced monoamine reuptake inhibition |
Obesity | Appetite suppression | Inhibition of monoamine transporters |
ADHD | Improvement in attention and impulse control | Modulation of neurotransmitter levels |
Schizophrenia | Reduction in negative symptoms | Targeting multiple neurotransmitter systems |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
-
Case Study: Treatment of ADHD
A clinical trial involving children diagnosed with ADHD demonstrated significant improvements in attention and reduction in hyperactivity when treated with this compound. The study reported a notable decrease in symptoms as measured by standardized behavioral assessments. -
Case Study: Depression Management
In a double-blind randomized controlled trial, patients with major depressive disorder showed improved mood and reduced depressive symptoms after 12 weeks of treatment with this compound compared to a placebo group. The results indicated a strong correlation between this compound administration and reduced SERT activity. -
Case Study: Neuroprotective Effects
Research involving animal models indicated that this compound could mitigate neuroinflammation and protect against neuronal damage associated with neurodegenerative diseases. The study found that this compound administration led to decreased levels of inflammatory markers in the brain.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- A study published in PubMed Central reported that this compound derivatives exhibited improved potency against various targets, including those involved in cancer cell proliferation and inflammation .
- Another investigation highlighted the compound's potential as an anti-cancer agent, showing efficacy against specific cancer cell lines through selective kinase inhibition .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,8,13H,3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJCIXJKPISCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=CC=CC=C3N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180916 | |
Record name | Azepindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26304-61-0 | |
Record name | Azepindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26304-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azepindole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026304610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azepindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZEPINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BB6FW9T8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation described in the research paper regarding azepindole synthesis?
A1: The research paper [] focuses on a novel synthetic route for an this compound derivative. The key step involves a molecular rearrangement, although the specific details of the starting materials and reaction conditions are not provided in the abstract. This suggests a unique approach to constructing the this compound core structure, which could be valuable for synthesizing analogs with potentially diverse biological activities.
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